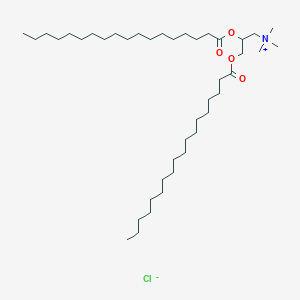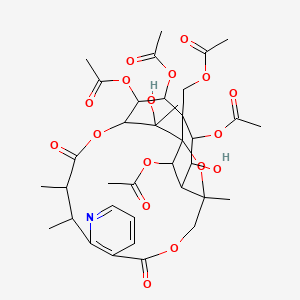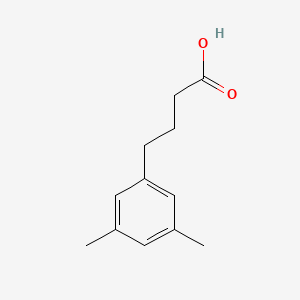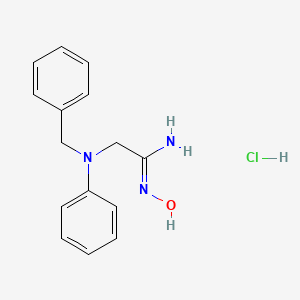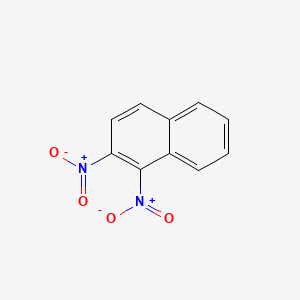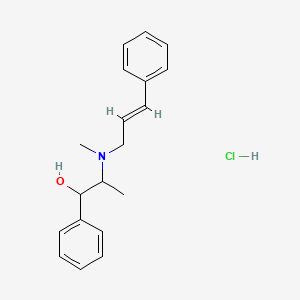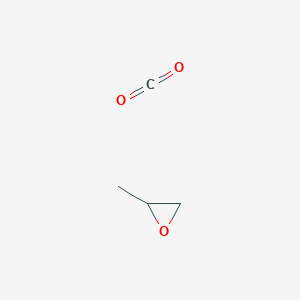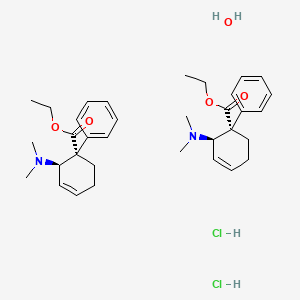
N-Tosyl-2-(chloromethyl)aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of anilines, including N-Tosyl-2-(chloromethyl)aniline, involves various methods and applications. The process includes reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates . Aniline synthesis has been a topic of significant interest due to its role in the pharmaceutical industry .Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 14 hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom.Mécanisme D'action
Target of Action
The primary target of N-(2-(Chloromethyl)phenyl)-4-methylbenzenesulfonamide, also known as Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl-, is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors and plays a crucial role in tumor cell proliferation and survival .
Mode of Action
N-(2-(Chloromethyl)phenyl)-4-methylbenzenesulfonamide acts as an inhibitor of CA IX . It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the tumor cells’ ability to regulate pH, which is crucial for their survival and proliferation .
Biochemical Pathways
The inhibition of CA IX affects the tumor cells’ metabolic pathways . Under hypoxic conditions, tumor cells shift their metabolism to anaerobic glycolysis, which results in a significant modification in pH. The inhibition of CA IX disrupts this process, leading to an unfavorable environment for tumor cell survival .
Result of Action
The inhibition of CA IX by N-(2-(Chloromethyl)phenyl)-4-methylbenzenesulfonamide leads to a disruption in the tumor cells’ metabolic processes . This disruption creates an unfavorable environment for tumor cell survival, leading to a decrease in cell proliferation and potentially inducing apoptosis .
Action Environment
The action of N-(2-(Chloromethyl)phenyl)-4-methylbenzenesulfonamide is influenced by the tumor microenvironment . Hypoxia, or low oxygen levels, is a common feature of solid tumors and leads to the overexpression of CA IX . Therefore, the efficacy of this compound may be enhanced in hypoxic conditions. Additionally, factors such as pH and the presence of other metabolites could also influence the compound’s action.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Tosyl-2-(chloromethyl)aniline in lab experiments is its reactivity. It is a valuable reagent in organic synthesis, and its ability to form covalent bonds makes it useful in the preparation of new materials. However, its toxicity and potential health hazards make it important to handle with care. Additionally, its high cost may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving N-Tosyl-2-(chloromethyl)aniline. One area of interest is the development of new synthetic methods using this compound. Additionally, its potential applications in the preparation of biologically active molecules and new materials make it an interesting target for further research. Finally, more studies are needed to fully understand its biochemical and physiological effects and potential health hazards.
In conclusion, this compound is a valuable compound in scientific research. Its reactivity and applications in organic synthesis make it an important reagent in the preparation of new materials. However, its toxicity and potential health hazards must be taken into consideration when handling it in the lab. There are many potential future directions for research involving this compound, and further studies are needed to fully understand its properties and potential applications.
Méthodes De Synthèse
The synthesis of N-Tosyl-2-(chloromethyl)aniline involves the reaction of 2-nitroaniline with tosyl chloride and thionyl chloride. The resulting product is then reduced using hydrogen gas and a palladium catalyst. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
N-Tosyl-2-(chloromethyl)aniline has many applications in scientific research. It is commonly used as a reagent in organic chemistry, particularly in the synthesis of other compounds. It is also used in the preparation of biologically active molecules, such as pharmaceuticals and agrochemicals. Additionally, this compound has been used in the development of new materials, such as polymers and coatings.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- plays a crucial role in various biochemical reactions. It is known to interact with enzymes such as carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors. The compound acts as an inhibitor of CA IX, thereby interfering with the enzyme’s activity. This inhibition is significant because CA IX is involved in regulating pH in tumor cells, which is essential for their survival and proliferation . Additionally, Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- has shown interactions with other biomolecules, including proteins and other enzymes, contributing to its broad spectrum of biological activities .
Cellular Effects
The effects of Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cell lines such as MDA-MB-231 and MCF-7, the compound exhibits significant anti-proliferative activity. It induces apoptosis, leading to cell death, and alters gene expression patterns that are crucial for cell survival . Furthermore, the compound affects cell signaling pathways, including those involved in cell metabolism and pH regulation, thereby disrupting the cellular environment necessary for cancer cell growth .
Molecular Mechanism
At the molecular level, Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- exerts its effects through several mechanisms. It binds to the active site of carbonic anhydrase IX, inhibiting its activity and leading to a decrease in pH regulation within tumor cells . This binding interaction is facilitated by the sulfonamide group, which forms a coordination bond with the zinc ion in the enzyme’s active site . Additionally, the compound can induce changes in gene expression, further contributing to its anti-cancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on carbonic anhydrase IX and its anti-proliferative activity in cancer cells for several weeks . Prolonged exposure may lead to reduced efficacy due to potential degradation .
Dosage Effects in Animal Models
The effects of Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase IX, influencing metabolic flux and metabolite levels within cells . The compound’s metabolism primarily involves its conversion to inactive metabolites, which are then excreted from the body . This metabolic process is crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use .
Transport and Distribution
Within cells and tissues, Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as tumor cells, where it exerts its inhibitory effects . The compound’s distribution is influenced by its chemical properties, including solubility and stability .
Subcellular Localization
The subcellular localization of Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with carbonic anhydrase IX and other target proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Propriétés
IUPAC Name |
N-[2-(chloromethyl)phenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-6-8-13(9-7-11)19(17,18)16-14-5-3-2-4-12(14)10-15/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQARFNXLJBLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701215776 | |
| Record name | N-[2-(Chloromethyl)phenyl]-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701215776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
243844-35-1 | |
| Record name | N-[2-(Chloromethyl)phenyl]-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243844-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(Chloromethyl)phenyl]-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701215776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B6595304.png)

